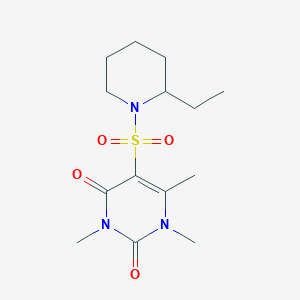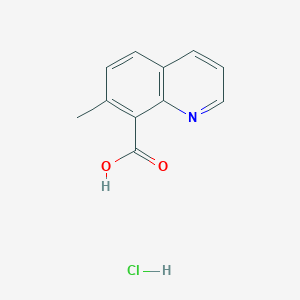![molecular formula C11H11NO5S B2925457 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid CAS No. 344264-58-0](/img/structure/B2925457.png)
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is an organic compound with the molecular formula C11H11NO5S . It is characterized by the presence of a benzenecarboxylic acid moiety and a sulfanylacetyl group, making it a compound of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid typically involves the reaction of 4-aminobenzoic acid with 2-[(carboxymethyl)sulfanyl]acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-((2-[(Carboxymethyl)sulfinyl]acetyl)amino)benzenecarboxylic acid: Similar structure but with a sulfinyl group instead of a sulfanyl group.
4-((2-[(Carboxymethyl)sulfonyl]acetyl)amino)benzenecarboxylic acid: Contains a sulfonyl group, leading to different chemical properties.
Uniqueness
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-[[2-(carboxymethylsulfanyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-9(5-18-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKFJWVDDXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)





![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2925394.png)


